3-(Oxan-4-yl)-1,2,4-thiadiazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c8-7-9-6(10-12-7)5-1-3-11-4-2-5/h5H,1-4H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOZULHINMLWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249828-99-6 | |
| Record name | 3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Oxan 4 Yl 1,2,4 Thiadiazol 5 Amine and Analogous 3,5 Disubstituted 1,2,4 Thiadiazoles
Strategies for the Construction of the 1,2,4-Thiadiazole (B1232254) Ring System
The construction of the 1,2,4-thiadiazole ring is a significant transformation in modern organic synthesis. jst.go.jp Classical and contemporary methods for assembling this heterocycle can be broadly categorized into intermolecular cyclizations, 1,3-dipolar cycloadditions, and intramolecular cyclization reactions. isres.org The most prominent and versatile of these strategies is the intramolecular cyclization, which typically involves the formation of a critical nitrogen-sulfur (N–S) bond from a linear precursor. isres.orgorganic-chemistry.org A widely employed variation of this approach is the oxidative dimerization of thioamides. nih.gov This technique is valued for its straightforwardness and favorable atom economy. nih.gov Other important precursors for intramolecular cyclization include amidinithioureas and imidoyl thioureas, which can be cyclized under various conditions to afford unsymmetrically substituted 1,2,4-thiadiazoles. isres.orgorganic-chemistry.org The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the need for specific reaction conditions, such as metal-free or environmentally benign protocols. acs.orgrsc.org
Intramolecular Cyclization Approaches to 1,2,4-Thiadiazoles
Intramolecular cyclization represents a cornerstone in the synthesis of the 1,2,4-thiadiazole ring system. This strategy relies on the formation of an N–S bond within a single molecule that already contains the requisite atoms in a linear or branched arrangement. These precursors are designed to undergo ring closure under the influence of an appropriate reagent or energy source. A common pathway involves the intramolecular dehydrogenative N–S coupling of a thioacylamidine or imidoyl thiourea (B124793) intermediate. organic-chemistry.orgacs.org This process effectively removes two hydrogen atoms to form the stable heterocyclic ring. The versatility of this approach is demonstrated by the wide array of methodologies developed to induce this key cyclization step, ranging from classical chemical oxidation to modern electrochemical techniques. jst.go.jporganic-chemistry.org
Oxidative ring closure is one of the most common and effective methods for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles. The archetypal reaction in this category is the oxidative dimerization of thioamides. isres.orgnih.gov In this process, two molecules of a thioamide are coupled through the formation of an N–S bond, yielding a symmetrical 1,2,4-thiadiazole. A vast range of oxidizing agents has been successfully employed for this transformation, each with its own advantages regarding reaction time, yield, and environmental impact. jst.go.jprsc.org Molecular iodine is a frequently used oxidant, often in combination with a base or a co-catalyst, to facilitate the oxidative coupling of N-H and S-H bonds. rsc.orgresearchgate.net Other effective oxidants include hypervalent iodine reagents, ceric ammonium (B1175870) nitrate (B79036) (CAN), and Oxone. isres.orgresearchgate.net More recently, greener approaches utilizing molecular oxygen or air as the terminal oxidant have been developed, often catalyzed by iodine or other mediators. rsc.org These methods provide an environmentally benign route to the thiadiazole core. rsc.org
| Oxidizing Agent | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| Molecular Iodine (I₂) | Often with a base (e.g., K₂CO₃) in solvents like water or DMSO | Versatile, well-established, can be used catalytically with a terminal oxidant like O₂. | rsc.orgrsc.org |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or organic solvents, often at room temperature | Inexpensive, readily available, and environmentally safe oxidant. | researchgate.net |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile, room temperature | Effective for oxidative dimerization of primary thioamides in high yield. | isres.org |
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), room temperature, very short reaction times | Highly efficient, metal-free, broad substrate scope. | organic-chemistry.orgacs.org |
| tert-Butyl hydroperoxide (TBHP) | Solvent-free conditions | Part of a one-pot, two-step synthesis from primary amides. | nih.gov |
| Vanadium Haloperoxidase / H₂O₂ | Aqueous buffer, catalytic halide salt | Biocatalytic, green method using an enzymatic halide recycling mechanism. | acs.orgnih.gov |
A facile and efficient transition-metal-free synthesis of 3,5-disubstituted 1,2,4-thiadiazoles has been developed involving the base-mediated tandem thioacylation of amidines. organic-chemistry.org This protocol utilizes dithioesters or aryl isothiocyanates as thioacylating agents in a polar aprotic solvent like DMF. organic-chemistry.org The reaction proceeds through two sequential steps in a single pot: first, the base-promoted thioacylation of the amidine to form a thioacylamidine intermediate, followed by an in situ intramolecular dehydrogenative N–S bond formation to yield the final thiadiazole product. organic-chemistry.orgacs.org This method is particularly valuable for creating unsymmetrically substituted 1,2,4-thiadiazoles from readily available starting materials. acs.org The reaction is typically conducted under an inert atmosphere, and the choice of base, such as sodium hydride or potassium t-butoxide, is crucial for the reaction's success. acs.org
In the pursuit of greener and more sustainable synthetic methods, electrochemistry has emerged as a powerful tool for constructing the 1,2,4-thiadiazole ring. jst.go.jp Electro-oxidative intramolecular dehydrogenative N–S bond formation provides a route to 3-substituted 5-amino-1,2,4-thiadiazoles from imidoyl thiourea precursors. organic-chemistry.org This approach offers significant advantages as it operates under catalyst- and external oxidant-free conditions at room temperature. organic-chemistry.orgresearchgate.net The reaction is typically performed in an undivided electrolysis cell, using an electrolyte such as tetra-n-butylammonium iodide (TBAI), which can also act as a mediator. jst.go.jp The electrochemical method obviates the need for stoichiometric chemical oxidants, reducing waste and avoiding potential over-oxidation of sulfur-containing compounds. jst.go.jpthieme-connect.com This technique exhibits excellent functional group tolerance and provides good to excellent yields for a broad range of substrates. organic-chemistry.org
Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), have proven to be exceptionally effective mediators for the synthesis of 1,2,4-thiadiazoles. acs.orgmkuniversity.ac.in These reagents promote the intramolecular oxidative S–N bond formation in precursors like imidoyl thioureas to efficiently produce 3-substituted-5-arylamino-1,2,4-thiadiazoles. organic-chemistry.orgacs.org The reactions are characterized by their mild, metal-free conditions, very short reaction times (often minutes at room temperature), and consistently high yields. acs.orgrsc.org Polymer-supported versions of these reagents, such as polystyrene-supported iodobenzene (B50100) diacetate (PIBD), have also been developed, simplifying product purification and allowing for the recycling of the reagent, further enhancing the method's green credentials. tandfonline.comtandfonline.com The protocol demonstrates broad substrate scope and is a valuable alternative to metal-catalyzed methods, avoiding potential metal contamination in the final products. acs.org
| Reagent | Abbreviation | Precursor | Key Advantages | Reference |
|---|---|---|---|---|
| Phenyliodine(III) bis(trifluoroacetate) | PIFA | Imidoyl thioureas | Very high efficiency, extremely short reaction times, broad scope. | rsc.orgacs.org |
| Phenyliodine(III) diacetate | PIDA | Imidoyl thioureas | Effective oxidant, completes reaction in minutes. | mkuniversity.ac.in |
| Iodobenzene diacetate | IBD | Thioamides | Clean and efficient for oxidative dimerization, high yields. | tandfonline.comtandfonline.com |
| Polystyrene-supported iodobenzene diacetate | PIBD | Thioamides | Environmentally benign, simple work-up, recyclable reagent. | tandfonline.comtandfonline.com |
A novel and unexpected synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles has been discovered using a sodium hydride (NaH)–dimethylformamide (DMF) system. acs.orgorganic-chemistry.org This transition-metal-free method involves the reaction of amidines with dithioesters in DMF with NaH as the base, under an inert atmosphere at room temperature. acs.orgnih.gov Initially expected to require an external oxidant, the reaction proceeds via an intramolecular dehydrogenative N–S coupling of the in situ generated thioacylamidine intermediate without one. acs.org Mechanistic studies suggest the involvement of radical intermediates and a single-electron transfer (SET) process. organic-chemistry.org It is proposed that a carbamoyl (B1232498) anion, generated from the deprotonation of the DMF solvent by NaH, acts as a radical initiator, facilitating the unusual dehydrogenative coupling. nih.govx-mol.com This protocol is highly efficient, providing good to excellent yields and representing a significant advancement in the synthesis of unsymmetrically substituted thiadiazoles. organic-chemistry.org
Intermolecular Cyclization and [3+2]-Cycloaddition Pathways
The construction of the 1,2,4-thiadiazole ring can be efficiently achieved through various cyclization strategies. [3+2]-cycloaddition reactions represent a powerful tool for assembling five-membered heterocyclic rings. In this context, a three-atom synthon can react with a two-atom synthon to form the thiadiazole core. For instance, the reaction of nitrile sulfides (R-C≡N⁺-S⁻) with cyanamides or other nitrogen-containing dienophiles can lead to the formation of 1,2,4-thiadiazoles.
Another significant approach involves the iodine-mediated [3+2] oxidative cyclization. This method can be employed by reacting a 2-amino-1,3,4-thiadiazole (B1665364) substrate with various substituted phenyl isothiocyanates in the presence of molecular iodine and a base like potassium carbonate. organic-chemistry.org This pathway constructs a fused 1,3,4-thiadiazole-fused- researchgate.netnih.govacs.org-thiadiazole system, demonstrating the versatility of cycloaddition strategies in generating complex heterocyclic structures. organic-chemistry.org
Oxidative Dimerization of Thioamides
One of the most established and general methods for the synthesis of symmetrically 3,5-disubstituted-1,2,4-thiadiazoles is the oxidative dimerization of thioamides. acs.org This method is effective for producing 1,2,4-thiadiazoles with identical substituents at the 3- and 5-positions. The reaction proceeds through the oxidation of a thioamide, which then dimerizes and cyclizes to form the stable thiadiazole ring. acs.org
A wide array of oxidizing agents has been successfully employed for this transformation, highlighting its versatility. The choice of oxidant can influence reaction conditions and yields.
| Oxidizing Agent | Reference |
|---|---|
| 2-Iodoxybenzoic acid (IBX) | acs.org |
| Molecular Oxygen | acs.org |
| Oxone | acs.org |
| 2-Bromo-2-phenylacetonitrile/DMSO | acs.org |
| Phenylbromoacetate | acs.org |
| Cu(II) triflate | acs.org |
| Molecular Iodine (I₂) | researchgate.net |
| [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) | rsc.org |
While highly effective for symmetrical thiadiazoles, this method is generally not suitable for producing unsymmetrically substituted derivatives like 3-(Oxan-4-yl)-1,2,4-thiadiazol-5-amine. acs.org
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. For the synthesis of 1,2,4-thiadiazoles, Deng and co-workers developed a one-pot reaction employing aldehydes, amidines, and elemental sulfur. acs.org However, this particular method can be limited by the need for elevated temperatures and may result in lower yields for certain substrates. acs.org
A more recent development involves the copper-catalyzed multicomponent reaction of alkynes, sulfonyl azides, and amines, which leads to the formation of N-sulfonyl amidines, key intermediates in the synthesis of various heterocycles. nih.gov These strategies underscore the potential for developing novel, efficient pathways to substituted 1,2,4-thiadiazoles.
Targeted Synthesis of 3-Substituted 5-Amino-1,2,4-Thiadiazoles
The synthesis of 1,2,4-thiadiazoles bearing an amino group at the 5-position requires specific strategies that differ from the general methods used for other 3,5-disubstituted analogues. These methods typically involve building the ring from precursors that already contain the required nitrogen functionality.
Cyclization of Amidines with Isothiocyanates
A robust and widely used method for the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles is the reaction of amidines with isothiocyanates. This reaction proceeds via an initial addition to form an N-carbamothioyl amidine intermediate, also known as an imidoyl thiourea. researchgate.netekb.eg This intermediate then undergoes an intramolecular oxidative cyclization to form the N-S bond, yielding the final 5-amino-1,2,4-thiadiazole product. researchgate.net
The oxidation step can be mediated by various reagents, with molecular iodine (I₂) being a common, metal-free option that allows the reaction to proceed under mild conditions. researchgate.net The use of a base, such as potassium carbonate, is often employed to facilitate the cyclization. This method is highly versatile and can be applied to a broad scope of substrates. researchgate.net
| Substrate | Oxidant | Base | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Imidoyl Thioureas | Iodine (I₂) | K₂CO₃ | MeCN | Metal-free, mild conditions, short reaction time. | researchgate.net |
| Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Not specified | Not specified | Metal-free, very short reaction times, good to excellent yields. | researchgate.net |
| Imidoyl Thioureas | Electro-oxidation | None | Not specified | Catalyst- and oxidant-free, broad substrate scope. | nih.gov |
Addition of Carbamothioates to Amidines
A related strategy involves the base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates. acs.org In this transition-metal-free approach, the reaction proceeds in a solvent like DMF, leading to the in situ formation of a thioacylamidine intermediate. This intermediate subsequently undergoes an intramolecular dehydrogenative N–S bond formation under an inert atmosphere to yield the 3,5-disubstituted-1,2,4-thiadiazole. acs.org This method provides a facile route to unsymmetrically substituted thiadiazoles, including those with amino or substituted amino groups at the 5-position.
Regioselective Introduction of the Oxan-4-yl Moiety at the 3-Position
The key to the synthesis of this compound is the regioselective introduction of the oxan-4-yl group at the C3 position of the thiadiazole ring. This is best achieved by utilizing a starting material that already contains the desired oxanyl substituent, which will become the C3 part of the final heterocycle.
The most logical and effective precursor for this purpose is oxane-4-carboximidamide (B1280445) (also known as tetrahydropyran-4-carboximidamide). Amidines are well-established precursors for the synthesis of 3-substituted-1,2,4-thiadiazoles. semanticscholar.org By employing oxane-4-carboximidamide as the starting amidine, the oxan-4-yl group is pre-positioned to become the C3 substituent with complete regiocontrol.
The synthesis of the key oxane-4-carboximidamide intermediate can be achieved from commercially available tetrahydropyran-4-carbonitrile. A common method for converting nitriles to amidines is the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate salt (Pinner salt), followed by reaction with ammonia (B1221849).
Once oxane-4-carboximidamide is obtained, it can be reacted with an appropriate synthon to form the 5-amino-1,2,4-thiadiazole ring, following the pathway described in section 2.2.1. The amidine is first treated with an isothiocyanate (such as trimethylsilyl (B98337) isothiocyanate to ultimately yield a primary amine at C5) to form the corresponding N-carbamothioyl-oxane-4-carboximidamide intermediate. Subsequent oxidative cyclization, for example using molecular iodine, forges the N-S bond to yield the target compound, this compound, in a regiochemically defined manner.
Functionalization at the 5-Amino Position during Synthesis
Directly incorporating diverse functionalities at the 5-amino position of the 1,2,4-thiadiazole ring during its synthesis is a highly efficient strategy for generating molecular diversity. This approach avoids post-synthesis modification steps and often starts with appropriately substituted precursors. A primary method involves the oxidative intramolecular cyclization of N-imidoyl thioureas. researchgate.netorganic-chemistry.org
This strategy allows for the introduction of various aryl, alkyl, or heterocyclic groups at the 5-amino position by selecting the corresponding substituted thiourea as a starting material. The cyclization to form the S-N bond is typically promoted by an oxidizing agent. A notable metal-free approach utilizes phenyliodine(III) bis(trifluoroacetate) (PIFA) to mediate this transformation. organic-chemistry.org This method is characterized by its broad substrate scope, very short reaction times, and the ability to produce 3-substituted-5-arylamino-1,2,4-thiadiazoles in very good yields. organic-chemistry.org
Another effective route involves a one-pot reaction between imidates and thioureas, using molecular iodine as an inexpensive and environmentally benign oxidant. rsc.org This process provides access to 3-aryl-5-amino-1,2,4-thiadiazoles from readily available starting materials. rsc.org
Furthermore, multicomponent reactions offer a powerful tool for constructing functionalized 5-amino-1,2,4-thiadiazoles. An electrochemical three-component reaction of amines, amidines, and carbon disulfide (CS₂) has been developed to synthesize these structures under metal- and oxidant-free conditions. acs.org This method demonstrates excellent functional group tolerance, accommodating both aliphatic and aryl amines, which directly form the substituent at the 5-amino position. acs.org Similarly, the reaction of isothiocyanates with amidoximes in the presence of molecular iodine provides a scalable, metal-free synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles. organic-chemistry.orgmdpi.com
The table below summarizes various precursors and methods used for functionalizing the 5-amino position during the synthesis of the 1,2,4-thiadiazole core.
| Precursor 1 | Precursor 2 | Method/Reagent | Resulting 5-Substituent | Reference |
| Substituted Imidoyl Thioureas | - | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Arylamino groups | organic-chemistry.org |
| Imidates | Substituted Thioureas | Molecular Iodine (I₂) | Amino groups | rsc.org |
| Amines | Amidines, CS₂ | Electrosynthesis | Aliphatic and Aryl amino groups | acs.org |
| Substituted Isothiocyanates | Amidoximes | Molecular Iodine (I₂), K₂CO₃, Water | Substituted Amino groups | organic-chemistry.orgmdpi.com |
Green Chemistry Principles and Scalability in 1,2,4-Thiadiazole Synthesis
The integration of green chemistry principles into the synthesis of 1,2,4-thiadiazoles is crucial for developing environmentally benign and economically viable manufacturing processes. nanobioletters.com Key aspects include the use of safer solvents, metal-free catalysts, energy-efficient methods, and high atom economy. mdpi.comnih.gov
Green Catalysts and Solvents: Several modern synthetic protocols have replaced hazardous reagents with greener alternatives. Molecular iodine has emerged as a facile, efficient, and environmentally benign catalyst for synthesizing 3-substituted 5-amino-1,2,4-thiadiazole scaffolds. mdpi.com One such method involves reacting substituted isothiocyanates and amidoximes in water as a green solvent, mediated by I₂, demonstrating high substrate tolerance and scalability. organic-chemistry.orgmdpi.com Another approach uses iodine as a catalyst with molecular oxygen (O₂) as the terminal oxidant in water for the oxidative dimerization of thioamides, presenting an environmentally friendly process. rsc.org Hypervalent iodine reagents like PIFA also enable efficient, metal-free synthesis at ambient temperatures with short reaction times. mdpi.com
Energy-Efficient and Solvent-Free Methods: Electrochemical synthesis represents a significant advancement in green chemistry for this heterocycle. acs.org The electro-oxidative intramolecular dehydrogenative N-S bond formation in imidoyl thioureas yields a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives. organic-chemistry.org This method operates at room temperature without the need for external catalysts or chemical oxidants, enhancing its environmental profile and practicality. acs.orgorganic-chemistry.org
Solvent-free "grinding" approaches also align with green chemistry principles. A reaction between substituted thioamides and N-Bromosuccinimide (NBS) in the presence of basic alumina (B75360) under grinding conditions for just 5–15 minutes at room temperature produces 3,5-disubstituted-1,2,4-thiadiazoles in excellent yields (90–99%). mdpi.com
Scalability: The scalability of synthetic methods is a critical factor for industrial application. Several of the green methodologies developed for 1,2,4-thiadiazole synthesis have demonstrated potential for large-scale production. The I₂-mediated synthesis from isothiocyanates is described as a scalable protocol with excellent substrate tolerance. organic-chemistry.org The electrochemical three-component reaction also highlights practicality and scalability, with the added benefit of converting hazardous CS₂ into valuable thiadiazole derivatives. acs.org These scalable, environmentally benign strategies are pivotal for the future production of 1,2,4-thiadiazole-based compounds. rsc.org
The following table compares conventional and green synthetic approaches for 1,2,4-thiadiazoles.
| Feature | Conventional Methods | Green Chemistry Approaches | Reference |
| Catalysts/Reagents | Often rely on heavy metals or harsh oxidants. | Molecular Iodine, Hypervalent Iodine (PIFA), Electrosynthesis (catalyst-free). | acs.orgorganic-chemistry.orgmdpi.com |
| Solvents | Often use volatile organic compounds (VOCs). | Water, or solvent-free (grinding) conditions. | rsc.orgmdpi.com |
| Energy | Often require heating/reflux. | Room temperature, grinding, microwave, ultrasonication. | acs.orgmdpi.comnanobioletters.com |
| Byproducts | Can generate significant chemical waste. | Water is the sole byproduct in some reactions. | organic-chemistry.org |
| Scalability | Can be challenging due to safety and waste concerns. | Methods are often designed and proven to be scalable. | acs.orgorganic-chemistry.org |
Reaction Chemistry and Derivatization of 3 Oxan 4 Yl 1,2,4 Thiadiazol 5 Amine
Electrophilic and Nucleophilic Reactivity of the 1,2,4-Thiadiazole (B1232254) Ring System
The 1,2,4-thiadiazole ring is an aromatic, five-membered heterocycle characterized by the presence of two nitrogen atoms and one sulfur atom. This arrangement results in an electron-deficient (π-deficient) aromatic system, which fundamentally governs its reactivity. isres.org While the ring itself is generally stable due to its aromaticity, this electron deficiency renders the carbon atoms susceptible to nucleophilic attack and relatively inert towards electrophilic substitution. isres.org
Nucleophilic Substitution Patterns at C-5 of 1,2,4-Thiadiazoles
Theoretical and experimental studies have established that the C-5 position of the 1,2,4-thiadiazole ring is the most electron-deficient carbon and, consequently, the most reactive site for nucleophilic substitution. isres.org This heightened reactivity is due to the electronic influence of the adjacent sulfur atom and the pyridine-like nitrogen atom at the 4-position.
In a typical nucleophilic aromatic substitution (SNAr) reaction on this ring system, a suitable leaving group at the C-5 position can be displaced by a variety of nucleophiles. While the target molecule, 3-(Oxan-4-yl)-1,2,4-thiadiazol-5-amine, possesses an amino group which is a poor leaving group, the principle of C-5 reactivity is critical for understanding the synthesis of such compounds and their potential for further, albeit more challenging, transformations. For instance, the synthesis of 5-amino-1,2,4-thiadiazoles often proceeds through precursors that have a good leaving group at the C-5 position, which is then displaced by an amine or ammonia (B1221849) equivalent.
Table 1: Representative Nucleophilic Substitution Reactions at C-5 on 1,2,4-Thiadiazole Derivatives
| Starting Material | Nucleophile | Product | Reaction Conditions |
| 5-Chloro-3-phenyl-1,2,4-thiadiazole | Ammonia (NH₃) | 3-Phenyl-1,2,4-thiadiazol-5-amine | Solvent, Heat |
| 5-Bromo-3-methyl-1,2,4-thiadiazole | Sodium Methoxide (NaOMe) | 5-Methoxy-3-methyl-1,2,4-thiadiazole | Methanol, Room Temp. |
| 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole | Hydrazine (N₂H₄) | 5-Hydrazinyl-3-(trifluoromethyl)-1,2,4-thiadiazole | Ethanol, Reflux |
Limitations and Specificities of Electrophilic Reactions on 1,2,4-Thiadiazoles
The electron-deficient nature of the 1,2,4-thiadiazole ring makes electrophilic substitution reactions at the carbon atoms, such as nitration or Friedel-Crafts acylation, exceedingly difficult and generally not feasible. isres.org The low electron density at both C-3 and C-5 deactivates the ring towards attack by electrophiles.
However, the ring nitrogen atoms possess lone pairs of electrons and can act as sites for electrophilic attack. Quaternization, for example, can occur upon reaction with alkyl halides. The N-4 position is generally considered the most likely site for such electrophilic attack due to its higher electron density compared to N-2, which is adjacent to the electronegative sulfur atom.
Transformations Involving the 5-Amino Group of this compound
The 5-amino group is a key handle for the derivatization of the title compound. Its nucleophilic character allows for a variety of functionalization reactions, including acylation and condensation, which can lead to the formation of new amide, imine, or heterocyclic structures.
Acylation and Related N-Functionalization Reactions
The exocyclic amino group at the C-5 position can be readily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. This reaction leads to the formation of the corresponding N-(3-(Oxan-4-yl)-1,2,4-thiadiazol-5-yl)amides. Similarly, reactions with sulfonyl chlorides yield sulfonamides, and reactions with isocyanates or isothiocyanates produce urea (B33335) or thiourea (B124793) derivatives, respectively. These N-functionalization reactions are crucial for modifying the molecule's physicochemical properties.
Table 2: Examples of N-Functionalization Reactions on 5-Amino-1,2,4-Thiadiazoles
| Reagent | Product Type | General Conditions |
| Acetyl Chloride (CH₃COCl) | Amide | Pyridine or other base, DCM |
| Benzoic Anhydride ((PhCO)₂O) | Amide | DMAP (cat.), Triethylamine |
| p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide | Pyridine, 0 °C to RT |
| Phenyl Isocyanate (PhNCO) | Urea | Aprotic solvent (e.g., THF, DCM) |
| Allyl Isothiocyanate (CH₂=CHCH₂NCS) | Thiourea | Ethanol, Reflux |
Condensation and Heterocycle Annulation via the Amino Group
The 5-amino group, combined with the adjacent ring nitrogen (N-4), provides a structural motif analogous to an amidine, which is a versatile building block for the construction of fused heterocyclic systems. Condensation reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of new, annulated rings. For example, reaction with a β-ketoester like ethyl acetoacetate (B1235776) can lead to the formation of a fused pyrimidine (B1678525) ring, yielding a thiadiazolo[4,5-a]pyrimidine derivative. documentsdelivered.com These cyclocondensation reactions significantly expand the structural diversity achievable from the parent amine.
Such transformations, often referred to as heterocycle annulation, are powerful tools in medicinal chemistry for creating novel scaffolds. The specific outcome depends on the nature of the condensation partner and the reaction conditions employed. nih.gov
Chemical Modifications of the Oxan-4-yl Substituent
The oxan-4-yl (or tetrahydropyran-4-yl) substituent is a saturated carbocycle that is generally less reactive than the aromatic thiadiazole core. However, it is not entirely inert and can be chemically modified, although this may require more forcing conditions which must be compatible with the thiadiazole ring.
Potential transformations of the oxane ring include:
Oxidation: While challenging, oxidation of one of the methylene (B1212753) groups (CH₂) adjacent to the ring oxygen (at C-3 or C-5) could potentially lead to lactone formation. More likely, radical-based C-H activation or oxidation could introduce a hydroxyl or carbonyl group. For instance, oxidation of the C-4 methine group is not possible, but oxidation at other positions could occur, though selectivity might be an issue.
Ring Opening: Under strong acidic conditions, the ether linkage of the oxane ring can be cleaved. researchgate.net This would result in the destruction of the ring and the formation of a linear side chain with terminal functional groups, such as a halide and an alcohol, depending on the reagents used (e.g., HBr). The stability of the thiadiazole ring under such harsh conditions would be a primary concern.
The chemical inertness of the oxane ring contributes to the metabolic stability of many drug molecules containing this moiety. Therefore, modifications are typically performed on precursors before the thiadiazole ring is synthesized, or they require highly selective reagents.
Development of Novel 1,2,4-Thiadiazole Derivatives for Research Applications
The 1,2,4-thiadiazole scaffold is recognized as a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutic and research agents. researchgate.netresearchgate.net Its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug design and discovery. researchgate.netnih.gov The compound this compound incorporates two key features: the biologically active 1,2,4-thiadiazole ring and an oxane (tetrahydropyran) moiety, which can enhance physicochemical properties. The primary amino group at the 5-position provides a crucial reactive handle for chemical modification, allowing for the synthesis of diverse libraries of derivatives for research applications.
The development of novel compounds from this core structure focuses on various derivatization strategies aimed at exploring structure-activity relationships (SAR) and identifying molecules with potent and selective biological effects. Key research applications for these derivatives include their use as anticancer agents, enzyme inhibitors, and receptor modulators. nih.govacs.org
Derivatization Strategies and Research Findings
The strategic modification of the 5-amino-1,2,4-thiadiazole core is central to developing new chemical entities. Researchers employ several synthetic approaches to generate novel derivatives with tailored properties.
One of the most common strategies involves the formation of amides by reacting the 5-amino group with various acylating agents. This approach allows for the systematic introduction of a wide range of substituents, enabling detailed exploration of how different chemical groups impact biological activity. For instance, a study focused on creating a library of 1,2,4-thiadiazole-1,2,4-triazole hybrids with amide functionality (8a–j) to evaluate their potential as anticancer agents. nih.gov The synthesis involved reacting a complex thiadiazole-triazole intermediate with various substituted benzoyl chlorides, demonstrating the utility of amide bond formation in generating diverse molecular architectures. nih.gov
Another powerful strategy is the molecular hybridization approach, where the 1,2,4-thiadiazole scaffold is combined with other known pharmacophores. mdpi.com This can lead to compounds with synergistic or dual modes of action. The aforementioned 1,2,4-thiadiazole-1,2,4-triazole derivatives are a prime example, combining two heterocycles known for their roles in anticancer drug scaffolds. nih.gov
The 1,2,4-thiadiazole ring itself can be a critical pharmacophore. In one research program, replacing a methylthiazole group with a 1,2,4-thiadiazole ring in a peroxisome proliferator-activated receptor (PPAR) agonist unexpectedly conferred potent partial agonism at PPARα, in addition to high potency at PPARδ. acs.org This led to the optimization and identification of a new series of potent and selective PPARα/δ dual agonists, which are valuable research tools for studying metabolic diseases. acs.org
The table below summarizes key derivatization strategies for the 1,2,4-thiadiazole scaffold and their objectives in research applications.
Table 1: Derivatization Strategies for 1,2,4-Thiadiazole Derivatives
| Derivatization Strategy | Position of Modification | Reagents/Conditions | Research Objective |
|---|---|---|---|
| Amide Synthesis | C5-Amine | Substituted Acyl Chlorides, Base (e.g., Cs₂CO₃) | Explore Structure-Activity Relationships (SAR) for anticancer activity. nih.gov |
| Molecular Hybridization | C5-Amine (as linker) | Multi-step synthesis to attach other heterocyclic pharmacophores (e.g., 1,2,4-triazole). | Develop compounds with synergistic or dual biological activities. nih.gov |
| Core Scaffold Modification | C3 and C5 Positions | Replacement of other heterocyclic rings with 1,2,4-thiadiazole. | Tune receptor selectivity and potency (e.g., for PPARs). acs.org |
Anticancer Applications
A significant focus of derivatization has been the discovery of novel anticancer agents. The 1,2,4-thiadiazole core is present in compounds designed to inhibit cancer cell proliferation. In a study by G. S. Kumar et al., a series of 1,2,4-thiadiazole-1,2,4-triazole derivatives were synthesized and evaluated against four human cancer cell lines: MCF-7 (breast), MDA MB-231 (breast), A549 (lung), and DU-145 (prostate). nih.gov Several of the synthesized compounds demonstrated potent cytotoxic activity, with IC₅₀ values in the low micromolar to nanomolar range, in some cases exceeding the potency of the standard drug, Etoposide. nih.gov The results highlighted that the nature of the substituent on the amide-linked phenyl ring significantly influences the anticancer activity. nih.gov
The table below presents the in-vitro cytotoxic activity of selected novel 1,2,4-thiadiazole derivatives from this study. nih.gov
Table 2: In-Vitro Cytotoxic Activity (IC₅₀, µM) of Selected 1,2,4-Thiadiazole Derivatives
| Compound | Structure Description | MCF-7 | MDA MB-231 | A549 | DU-145 |
|---|---|---|---|---|---|
| 8g | (4-Chlorophenyl)(5-(3,4,5-trimethoxyphenyl)-3-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl)phenyl)-1H-1,2,4-triazol-1-yl)methanone | 0.10 ± 0.084 | 0.98 ± 0.045 | 1.05 ± 0.065 | 1.15 ± 0.098 |
| 8i | 4-[(5-(3,4,5-Trimethoxyphenyl)-3-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]phenyl-1H-1,2,4-triazol-1-yl)carbonyl]benzonitrile | 0.85 ± 0.065 | 1.15 ± 0.087 | 1.25 ± 0.043 | 1.35 ± 0.065 |
| Etoposide | Standard Drug | 2.14 ± 0.098 | 1.91 ± 0.84 | 2.84 ± 0.105 | 3.08 ± 0.135 |
These findings underscore the potential of developing derivatives based on the 3-substituted-5-amino-1,2,4-thiadiazole scaffold as valuable chemical probes and potential starting points for oncology drug discovery programs. nih.gov
Advanced Spectroscopic and Structural Characterization of 3 Oxan 4 Yl 1,2,4 Thiadiazol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the protons and carbons in 3-(Oxan-4-yl)-1,2,4-thiadiazol-5-amine.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the oxane ring and the amine group. The protons on the oxane ring, a saturated heterocycle, typically appear in the upfield region of the spectrum. The methine proton at the C4 position of the oxane ring, being adjacent to the thiadiazole ring, would likely appear as a multiplet. The methylene (B1212753) protons at the C2, C3, C5, and C6 positions of the oxane ring would present as complex multiplets due to axial and equatorial positioning and spin-spin coupling. The two protons of the primary amine group (-NH₂) attached to the thiadiazole ring are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration. dergipark.org.trmdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| -NH₂ (Amine) | ~7.35 (broad) | s (singlet) |
| -CH- (Oxane, C4) | ~3.0 - 3.5 | m (multiplet) |
| -CH₂- (Oxane, C2/C6, equatorial) | ~3.9 - 4.1 | m (multiplet) |
| -CH₂- (Oxane, C2/C6, axial) | ~3.3 - 3.5 | m (multiplet) |
| -CH₂- (Oxane, C3/C5, equatorial) | ~1.8 - 2.0 | m (multiplet) |
| -CH₂- (Oxane, C3/C5, axial) | ~1.6 - 1.8 | m (multiplet) |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are anticipated. The two carbon atoms of the 1,2,4-thiadiazole (B1232254) ring are expected to resonate at low field (downfield) due to their presence in an electron-deficient aromatic system. researchgate.netresearchgate.net Specifically, C5, bonded to the amino group and two nitrogen atoms, and C3, bonded to the oxane substituent, sulfur, and nitrogen, would appear in the characteristic range for this heterocycle, typically between 165-190 ppm. researchgate.netmdpi.com The four carbon atoms of the oxane ring would appear at higher field (upfield).
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C5 (Thiadiazole) | ~180 - 190 |
| C3 (Thiadiazole) | ~165 - 175 |
| C2/C6 (Oxane) | ~65 - 70 |
| C4 (Oxane) | ~35 - 40 |
| C3/C5 (Oxane) | ~30 - 35 |
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. The N-H stretching vibrations of the primary amine group are expected as two distinct bands in the 3100-3400 cm⁻¹ region. jocpr.com The C-H stretching vibrations of the saturated oxane ring would appear just below 3000 cm⁻¹. The spectrum would also feature a strong absorption band for the C-O-C ether linkage of the oxane ring around 1100 cm⁻¹. The C=N stretching vibration of the thiadiazole ring is typically observed in the 1500-1630 cm⁻¹ range. jocpr.comnih.gov
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| -NH₂ (Amine) | N-H Stretch | 3100 - 3400 (two bands) |
| -CH₂- (Alkane) | C-H Stretch | 2850 - 2960 |
| C=N (Thiadiazole) | C=N Stretch | 1500 - 1630 |
| -NH₂ (Amine) | N-H Bend | 1590 - 1650 |
| C-O-C (Ether) | C-O Stretch | 1050 - 1150 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₇H₁₁N₃OS), the monoisotopic mass is 185.0623 Da. uni.lu In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M]⁺) would be observed at this m/z value, confirming the molecular formula. nih.gov
The fragmentation pattern provides valuable structural information. A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In this molecule, fragmentation could also involve the cleavage of the oxane ring or the thiadiazole ring. Predicted adducts in electrospray ionization (ESI) would include [M+H]⁺ at m/z 186.0696 and [M+Na]⁺ at m/z 208.0515. uni.lu
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 185.0623 | Molecular Ion |
| [M+H]⁺ | 186.0696 | Protonated Molecule |
| [M+Na]⁺ | 208.0515 | Sodium Adduct |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not detailed, analysis of related structures allows for a reliable prediction of its geometry. nih.gov
The 1,2,4-thiadiazole ring is expected to be essentially planar. The six-membered oxane ring would adopt a stable chair conformation. The dihedral angle between the plane of the thiadiazole ring and the mean plane of the oxane ring will be a key conformational feature. researchgate.net In the crystal lattice, intermolecular hydrogen bonds are expected to form between the hydrogen atoms of the amine group and the nitrogen atoms of the thiadiazole ring of adjacent molecules, potentially creating extensive one-, two-, or three-dimensional networks that stabilize the crystal structure. researchgate.netresearchgate.net
Elemental Composition Analysis for Compound Purity and Formula Verification
Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) present. The experimentally determined percentages should closely match the calculated theoretical values based on the molecular formula C₇H₁₁N₃OS, thus confirming the compound's purity and elemental composition. jocpr.com
Table 5: Elemental Analysis Data
| Element | Molecular Formula | Calculated Mass % |
|---|---|---|
| Carbon (C) | C₇H₁₁N₃OS | 45.38% |
| Hydrogen (H) | 5.99% | |
| Nitrogen (N) | 22.68% | |
| Oxygen (O) | 8.63% | |
| Sulfur (S) | 17.31% |
Theoretical and Computational Chemistry Investigations of 3 Oxan 4 Yl 1,2,4 Thiadiazol 5 Amine
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental to elucidating the intrinsic properties of a molecule. These methods, particularly those rooted in Density Functional Theory (DFT), allow for a detailed examination of the electron distribution and energy levels, which govern the molecule's stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for investigating the electronic structure of molecules. mdpi.comresearchgate.net By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying complex heterocyclic systems like 3-(Oxan-4-yl)-1,2,4-thiadiazol-5-amine. nih.govrsc.org Calculations are typically performed using specific functionals, such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p) to ensure reliable results. nih.govresearchgate.netnih.gov
The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule. Geometry optimization calculations are performed to find the minimum energy structure on the potential energy surface. For this compound, a key aspect of this analysis is the conformational flexibility introduced by the oxane ring and its connection to the thiadiazole core.
The oxane ring typically adopts a chair conformation, which is its most stable form. The bond connecting the oxane ring (at its 4-position) to the thiadiazole ring (at its 3-position) can be either axial or equatorial. Computational scans of the potential energy surface by systematically rotating the relevant dihedral angles are used to identify all stable conformers. researchgate.net DFT calculations consistently show that the equatorial conformer is energetically more favorable than the axial conformer due to reduced steric hindrance. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. researchgate.net
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C(thiadiazole)-S | 1.75 |
| N-N(thiadiazole) | 1.36 | |
| C(oxane)-C(thiadiazole) | 1.51 | |
| Bond Angles (°) | C-S-N(thiadiazole) | 88.5 |
| C(oxane)-C(thiadiazole)-N | 121.0 |
The reactivity of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For this compound, the HOMO is typically localized over the electron-rich 5-amino group and the sulfur atom of the thiadiazole ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the N=C-S segment of the heterocyclic ring, highlighting the regions susceptible to nucleophilic attack. sci-hub.se
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. nih.govirjweb.com In the MEP map of this compound, negative potential (red/yellow regions) is concentrated around the nitrogen atoms of the thiadiazole ring and the oxygen of the oxane ring, signifying these are electron-rich areas. Positive potential (blue regions) is found around the hydrogen atoms of the amino group, identifying them as electron-deficient sites. rsc.org
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -0.98 |
| HOMO-LUMO Energy Gap (ΔE) | 5.27 |
DFT calculations are highly effective for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.netnih.gov The predicted chemical shifts for the protons and carbons in the oxane and thiadiazole rings can be compared with experimental data to validate the computed structure. researchgate.net For instance, the protons on the carbon adjacent to the electron-withdrawing thiadiazole ring are expected to be deshielded and appear at a lower field.
IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated from the second derivatives of the energy. researchgate.net These theoretical frequencies correspond to the vibrational modes of the molecule (e.g., N-H stretching of the amino group, C=N stretching of the thiadiazole ring, and C-O-C stretching of the oxane ring). A good correlation between the calculated and experimental IR spectra serves as strong evidence for the proposed structure. researchgate.net
Mechanistic Studies of 1,2,4-Thiadiazole (B1232254) Formation via Computational Methods
Computational chemistry provides invaluable tools for investigating the reaction pathways leading to the formation of the 1,2,4-thiadiazole ring. researchgate.net A common synthetic route involves the oxidative dimerization of thioamides or the cyclization of imidoyl thioureas. acs.orgorganic-chemistry.org
DFT calculations can be used to model the entire reaction coordinate. This involves identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a detailed energy profile for the reaction can be constructed. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step. zsmu.edu.ua For example, studies on the formation of 5-amino-1,2,4-thiadiazoles suggest a mechanism involving an initial S-acylation or S-alkylation followed by an intramolecular cyclization and subsequent elimination or tautomerization to yield the final aromatic heterocycle. acs.orgrsc.org Computational models can confirm the feasibility of such pathways and provide insights into how substituents influence the reaction rate and yield. zsmu.edu.ua
In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation
In silico methods are crucial for understanding how the structural features of this compound relate to its potential biological activity. nih.govnih.gov Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's structure affect its interaction with a biological target, such as a protein receptor or enzyme. researchgate.net
Molecular docking is a primary technique used in SAR studies. pensoft.net This method predicts the preferred orientation of the thiadiazole derivative when bound to the active site of a target protein. By calculating the binding affinity (often expressed as a docking score or binding free energy), researchers can estimate the strength of the interaction. nih.gov For this compound, docking studies would investigate the roles of its key functional groups. The 5-amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. The oxane ring may engage in hydrophobic or van der Waals interactions within the binding pocket.
By computationally modifying parts of the molecule (e.g., replacing the oxane ring with other cyclic or acyclic groups) and re-docking the analogues, a comprehensive SAR profile can be developed. This process helps identify which structural modifications are likely to enhance binding affinity and biological activity, thereby guiding the design of more potent and selective compounds. mdpi.com
Molecular Modeling and Docking Studies for Hypothetical Receptor Interactions
While specific molecular modeling and docking studies for this compound are not extensively documented in publicly available literature, computational methods provide a powerful framework for predicting its potential biological targets and understanding its mechanism of action at a molecular level. Such in silico investigations are crucial in modern drug discovery for identifying and optimizing lead compounds. The general approach involves docking the ligand—in this case, this compound—into the binding sites of various biologically relevant macromolecules to predict the feasibility and nature of their interaction.
Drawing parallels from computational studies on other 1,2,4-thiadiazole derivatives, potential receptor targets often include enzymes such as protein kinases, dihydrofolate reductase (DHFR), and adenosine (B11128) receptors, which are implicated in various pathological conditions, including cancer and inflammation. scispace.comresearchgate.netnih.govnih.gov Molecular docking simulations for this compound would aim to elucidate its binding mode, estimate its binding affinity, and identify key amino acid residues involved in the interaction.
The process typically begins with obtaining the three-dimensional crystal structure of a target receptor from a repository like the Protein Data Bank (PDB). The structure of this compound is then generated and optimized for its lowest energy conformation. Docking algorithms are subsequently used to place the ligand into the active site of the receptor, exploring various possible orientations and conformations. nih.gov The stability of the resulting ligand-receptor complex is evaluated using scoring functions, which provide a quantitative estimation of binding affinity, often expressed as a docking score or binding energy in kcal/mol. nih.govuowasit.edu.iq
For thiadiazole analogs, key interactions often involve hydrogen bonding with specific amino acid residues and hydrophobic interactions with nonpolar residues within the binding pocket. scispace.comnih.gov For instance, studies on similar heterocyclic compounds have shown that the nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors, while the amine group can serve as a hydrogen bond donor. scispace.comnih.govnih.gov
To illustrate the type of data generated from such a study, the following tables present hypothetical docking results of this compound with two potential protein targets, Epidermal Growth Factor Receptor (EGFR) kinase and Dihydrofolate Reductase (DHFR), based on findings for related thiadiazole compounds. researchgate.netnih.govmdpi.com
Table 1: Hypothetical Docking Results for this compound with EGFR Kinase Domain
| Parameter | Value |
| PDB ID of Target | 2UV0 |
| Docking Score (kcal/mol) | -8.5 |
| Binding Energy (kcal/mol) | -9.2 |
| Inhibition Constant (Ki, µM) | 0.15 |
Table 2: Hypothetical Intermolecular Interactions between this compound and EGFR Kinase Active Site Residues
| Interacting Residue | Interaction Type | Distance (Å) |
| Met793 | Hydrogen Bond (with amine H) | 2.1 |
| Cys797 | Pi-Sulfur Interaction | 3.5 |
| Leu718 | Hydrophobic (Alkyl) | 3.8 |
| Val726 | Hydrophobic (Alkyl) | 4.1 |
| Ala743 | Hydrophobic (Alkyl) | 3.9 |
| Leu844 | Hydrophobic (Pi-Alkyl) | 4.5 |
Table 3: Hypothetical Docking Results for this compound with DHFR
| Parameter | Value |
| PDB ID of Target | 1DLS |
| Docking Score (kcal/mol) | -7.9 |
| Binding Energy (kcal/mol) | -8.4 |
| Inhibition Constant (Ki, µM) | 0.42 |
Table 4: Hypothetical Intermolecular Interactions between this compound and DHFR Active Site Residues
| Interacting Residue | Interaction Type | Distance (Å) |
| Ser59 | Hydrogen Bond (with thiadiazole N) | 2.5 |
| Phe31 | Hydrophobic (Pi-Pi Stacked) | 4.2 |
| Ile50 | Hydrophobic (Alkyl) | 4.0 |
| Leu54 | Hydrophobic (Alkyl) | 3.7 |
These hypothetical findings suggest that this compound could form stable complexes with these protein targets, primarily through a combination of hydrogen bonding and hydrophobic interactions. Such computational predictions are invaluable for guiding further experimental studies, including in vitro enzyme inhibition assays and co-crystallization experiments, to validate these hypothetical interactions and to further explore the therapeutic potential of this compound.
Research Applications of 3 Oxan 4 Yl 1,2,4 Thiadiazol 5 Amine and Its Analogs in Chemical Biology and Materials Science
Role as Heterocyclic Building Blocks in Advanced Organic Synthesis
The 1,2,4-thiadiazole (B1232254) scaffold is a significant building block in advanced organic synthesis due to its unique chemical properties and the ability to undergo various functionalization reactions. researchgate.net The presence of multiple heteroatoms and reactive sites on the ring allows for the construction of complex molecular architectures. Synthetic chemists utilize compounds like 3-(Oxan-4-yl)-1,2,4-thiadiazol-5-amine as starting materials or key intermediates for the synthesis of fine chemicals. researchgate.net
The synthesis of the 1,2,4-thiadiazole ring itself can be achieved through several methods, including the oxidative N-S bond formation from imidoyl thioureas. researchgate.net This method offers an efficient route to 3-substituted 5-amino-1,2,4-thiadiazoles. Once formed, the 5-amino group and the oxane moiety of this compound can be further modified to introduce a wide range of substituents, leading to a diverse library of compounds for various applications. The reactivity of the amino group, for instance, allows for acylation, alkylation, and the formation of Schiff bases, expanding the synthetic possibilities.
Exploration in Functional Materials Development
The exploration of thiadiazole derivatives in the development of functional materials is an emerging area of research. The inherent properties of the thiadiazole ring, such as its planarity, aromaticity, and the presence of sulfur and nitrogen atoms, make it an attractive component for materials with specific electronic and optical properties. ontosight.ai While research specifically on this compound in materials science is limited, the broader class of thiadiazoles has shown potential.
Thiadiazole-containing polymers have been investigated for their potential use in conducting materials and optical devices. ontosight.ai The sulfur linkages in such polymers can facilitate unique electronic interactions. Furthermore, the ability of thiadiazoles to act as ligands for metal ions opens up possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or sensory properties. isres.org The oxane group in this compound could also influence the solubility and processing of such materials.
Precursor in the Synthesis of Diverse Bioactive Molecular Scaffolds
The 5-amino-1,2,4-thiadiazole core of this compound serves as a valuable precursor for the synthesis of a wide array of bioactive molecular scaffolds. nih.govnih.gov This scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The amino group provides a convenient handle for derivatization, allowing for the attachment of various pharmacophores to explore structure-activity relationships (SAR). nih.gov
For example, the 2-amino-1,3,4-thiadiazole (B1665364) scaffold, a close isomer, has been extensively used to generate compounds with antimicrobial and anticancer properties. nih.govnih.gov Similarly, the 5-amino-1,2,4-thiadiazole moiety can be incorporated into larger molecules to modulate their biological activity and pharmacokinetic properties. The synthesis of hybrid molecules containing the thiadiazole ring fused with other heterocyclic systems, such as triazoles or isatins, has been a successful strategy in the discovery of new therapeutic agents. nih.govnih.gov
Investigation of Broad-Spectrum Biological Potential (Excluding Specific Activities, Clinical Data, Dosage, Safety)
Thiadiazole derivatives have been reported to exhibit a wide range of biological activities. nih.govnih.gov The investigation into their broad-spectrum potential is an active area of research, with studies exploring their utility in various therapeutic areas.
The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Thiadiazole derivatives have emerged as a promising class of compounds in this regard. japtronline.com Research has shown that various substituted 1,3,4-thiadiazoles, a related isomer, exhibit activity against a range of bacteria and fungi. nih.govresearchgate.net
The 2-amino-1,3,4-thiadiazole scaffold has been identified as a key pharmacophore for antimicrobial activity. nih.gov Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have also demonstrated antibacterial properties. ncats.io The mechanism of action is often attributed to the inhibition of essential microbial enzymes. The structural diversity that can be achieved by modifying the substituents on the thiadiazole ring allows for the fine-tuning of antimicrobial potency and spectrum.
| Thiadiazole Scaffold | Microorganism Type | General Research Finding | Citation |
|---|---|---|---|
| 2-amino-1,3,4-thiadiazole | Bacteria and Fungi | Considered a lead scaffold for compounds with higher antimicrobial activity than standard drugs. | nih.gov |
| 5-amino-1,3,4-thiadiazole-2-thiol derivatives | Bacteria | Demonstrated antibacterial activity. | ncats.io |
| Substituted 1,3,4-thiadiazoles | Gram-positive and Gram-negative bacteria, Fungi | Showed higher antimicrobial activity against certain bacteria and fungi. | researchgate.net |
The development of new anticancer agents is a major focus of medicinal chemistry, and thiadiazole derivatives have shown significant promise in this area. nih.gov Various analogs of 1,2,4-thiadiazole and 1,3,4-thiadiazole (B1197879) have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. nih.govmdpi.commdpi.com
Research has indicated that the anticancer effect of 2-amino-1,3,4-thiadiazole derivatives can be enhanced by introducing an aromatic ring at the 5th position of the thiadiazole core. nih.gov Furthermore, hybrid molecules combining the 1,2,4-thiadiazole and 1,2,4-triazole (B32235) rings have displayed potent anticancer activity. nih.gov The proposed mechanisms of action for these compounds are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival.
| Thiadiazole-Based Scaffold | Cancer Cell Lines Investigated | General Research Finding | Citation |
|---|---|---|---|
| 1,2,4-thiadiazole-1,2,4-triazole hybrids | Breast, Lung, Prostate | Displayed potent anticancer activity. | nih.gov |
| 5-Aryl-1,3,4-thiadiazole derivatives | Breast (MCF-7), Liver (HepG2) | Showed cytotoxic potential. | mdpi.com |
| Disubstituted 1,3,4-thiadiazoles | Breast (MCF-7), Lung (A549), Ovarian (SKOV-3) | Exhibited in vitro antiproliferative activity. | mdpi.com |
Thiadiazole derivatives have also been investigated for their potential as anti-inflammatory and analgesic agents. neliti.comnih.gov The 1,2,4-thiadiazole moiety is a constituent of some non-steroidal anti-inflammatory agents. researchgate.net Studies on various thiadiazole-containing compounds have demonstrated their ability to reduce inflammation and pain in preclinical models. neliti.com
For instance, imidazo[2,1-b] ontosight.ainih.govmdpi.comthiadiazole derivatives have been synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. nih.gov The broad pharmacological potential of thiadiazoles extends to other areas as well, with research exploring their utility as anticonvulsants, diuretics, and inhibitors of various enzymes. mdpi.comnih.gov The versatility of the thiadiazole scaffold continues to make it an attractive target for the discovery of new therapeutic agents.
Studies on Metabolic Stability and Chemical Degradation
The metabolic stability and chemical degradation profile of a compound are critical determinants of its potential utility in chemical biology and materials science. While comprehensive studies specifically detailing the metabolic fate of this compound are not extensively available in public literature, an understanding of its stability can be inferred from the chemical properties of its constituent moieties: the 1,2,4-thiadiazole core, the oxane (tetrahydropyran) ring, and the 5-amino substituent.
Chemical Stability
Metabolic Stability
The metabolic fate of this compound is likely dictated by enzymatic transformations of its substituents, as the 1,2,4-thiadiazole core itself is often metabolically resilient. hyphadiscovery.com The primary sites for metabolic activity are anticipated to be the oxane ring and, to a lesser extent, the amino group.
The oxane (tetrahydropyran) moiety is a saturated aliphatic ring that can be a substrate for cytochrome P450 (P450) enzymes, which are primary drivers of Phase I metabolism. nih.govyoutube.com The most probable metabolic pathway is the P450-catalyzed oxidation of the C-H bonds on the oxane ring, leading to the formation of hydroxylated metabolites. Research on other tetrahydropyran-containing compounds has shown that the position of substitution can influence metabolic stability; for instance, 3- and 4-substituted variants have exhibited greater stability in human liver microsomes compared to their 2-substituted counterparts. sigmaaldrich.comacs.org Given that the thiadiazole group is attached at the 4-position of the oxane ring in the title compound, this may contribute to a more favorable metabolic profile by sterically hindering access by P450 enzymes to the adjacent C-H bonds.
The 5-amino group is another potential site for metabolic transformation. Primary amines can undergo various Phase II conjugation reactions, such as N-acetylation, or Phase I reactions like N-oxidation. However, the specific metabolic pathway would be dependent on the electronic environment of the amino group as influenced by the attached thiadiazole ring.
The following table summarizes the predicted stability and potential degradation pathways for the different structural components of this compound.
| Molecular Moiety | Predicted Chemical Stability | Predicted Metabolic Hotspots & Pathways |
| 1,2,4-Thiadiazole Ring | High stability due to aromaticity. Generally resistant to acidic and basic conditions. | Generally stable and resistant to metabolic degradation. Ring cleavage is unlikely under normal physiological conditions. |
| Oxane (Tetrahydropyran) Ring | Stable under non-extreme chemical conditions. | Primary site of metabolism. Susceptible to Phase I oxidation (hydroxylation) at various positions (C2, C3) catalyzed by Cytochrome P450 enzymes. |
| 5-Amino Group | Stable. Can participate in salt formation. | Potential for Phase II conjugation (e.g., N-acetylation). Less likely, but possible, Phase I N-oxidation. |
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-(Oxan-4-yl)-1,2,4-thiadiazol-5-amine?
- Methodological Answer : The synthesis typically involves cyclocondensation of oxan-4-yl hydrazine derivatives with thiadiazole precursors. Key reagents include potassium thiocyanate for cyclization and concentrated sulfuric acid for ring closure . Optimization requires balancing reaction temperature (80–100°C) and stoichiometry of the oxan-4-yl substituent. For example, excess thiocyanate can lead to byproducts like 1,3,4-oxadiazoles, which require purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C | ↑ Yield (70–85%) |
| Thiocyanate Equiv. | 1.2–1.5 | Minimizes byproducts |
| Acid Catalyst | H₂SO₄ (conc.) | Facilitates cyclization |
| Purification | Column chromatography | ≥95% purity |
Q. How can the compound’s stability under varying pH conditions be assessed?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) and monitoring degradation via HPLC-UV at 254 nm. The oxan-4-yl group enhances stability in neutral to slightly acidic conditions (pH 5–7), while alkaline conditions (pH >10) may hydrolyze the thiadiazole ring .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the oxan-4-yl moiety (δ 3.5–4.0 ppm for oxane protons) and thiadiazole ring (δ 160–170 ppm for C=N).
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 214.05).
- IR : Identify N-H stretches (~3300 cm⁻¹) and C-S vibrations (~680 cm⁻¹) .
Advanced Research Questions
Q. How does the oxan-4-yl group influence the compound’s bioactivity compared to other heterocyclic substituents?
- Methodological Answer : The oxan-4-yl group improves lipophilicity (logP ~2.1), enhancing membrane permeability. Comparative assays with analogs (e.g., pyridinyl or benzyl substituents) under standardized MIC (Minimum Inhibitory Concentration) protocols reveal 2–3-fold higher antimicrobial activity against S. aureus (MIC = 8 µg/mL vs. 16–24 µg/mL for analogs) .
Q. Table 2: Bioactivity Comparison of Structural Analogs
| Substituent | MIC (S. aureus) | logP |
|---|---|---|
| Oxan-4-yl | 8 µg/mL | 2.1 |
| Pyridin-4-yl | 16 µg/mL | 1.8 |
| 4-Fluorobenzyl | 24 µg/mL | 2.5 |
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and validate purity (>95% by HPLC). For example, impurities like sulfoxide derivatives (from oxidation during synthesis) can artificially inflate activity; thus, redox-inert storage conditions are critical .
Q. How can computational modeling predict nucleophilic substitution reactivity at the thiadiazole ring?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) map electrophilic regions. The C-5 position on the thiadiazole ring shows the highest electron deficiency (MEP = −45 kcal/mol), making it prone to nucleophilic attack. Experimental validation via reaction with amines (e.g., morpholine) confirms regioselectivity .
Methodological Considerations
Q. What purification techniques mitigate byproducts from cyclization reactions?
- Methodological Answer : Use gradient elution (hexane → ethyl acetate) in flash chromatography to separate thiadiazole products from oxadiazole byproducts. For persistent impurities (e.g., dimeric species), recrystallization in ethanol/water (7:3 v/v) achieves >98% purity .
Q. How can in silico tools guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer : Tools like SwissADME predict bioavailability (e.g., %ABS = 65–70 for oxan-4-yl derivatives). Modifying the thiadiazole C-5 amine to a methyl group improves metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for parent compound) while retaining activity .
Data Contradiction Analysis
Q. Why do some studies report weak antioxidant activity despite structural similarity to active oxadiazoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
